molecular formula C15H9Cl2NOS B2500715 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 339114-99-7

3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2500715
CAS No.: 339114-99-7
M. Wt: 322.2
InChI Key: AGODHHVMQHNNOI-ZSOIEALJSA-N
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Description

3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is a useful research compound. Its molecular formula is C15H9Cl2NOS and its molecular weight is 322.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of benzothiophene derivatives is a key area of interest, with studies highlighting methods to create new donor–acceptor chromophores through ring contraction processes involving benzothiopyranones and amines. These processes yield 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, demonstrating the versatility of benzothiophene scaffolds in designing chromophores with potential applications in material science and photovoltaics (H. Nakazumi et al., 1990).

Novel Organic Syntheses

Research on heterocyclic ketenethioacetal derivatives, such as the synthesis of 2-bis(methylthio)methylenebenzothiophen-3(2H)-one, opens pathways to generating compounds with diverse reactivities. These compounds exhibit versatility in reacting with nucleophiles, yielding products with potential applications in medicinal chemistry and agriculture (Y. Tominaga et al., 1975).

Material Science and Photovoltaics

The study on the design and theoretical analysis of fluorinated small molecule donor materials for organic solar cells, including modifications with end-capped acceptor molecules, showcases the application of benzothiophene derivatives in enhancing the electro-optical and photovoltaic properties of organic semiconductors. This research highlights the potential of these compounds in developing more efficient solar energy harvesting technologies (Usama Mubashar et al., 2021).

Catalysis and Organic Transformations

Explorations into the regioselective synthesis of C3 alkylated and arylated benzothiophenes demonstrate the development of novel methods for the functionalization of benzothiophene S-oxides. These methods, which do not require precious metals or high temperatures, offer a more efficient and sustainable approach to elaborating benzothiophenes, which are crucial for medicinal chemistry and materials science (Harry J. Shrives et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Safety and Hazards

The safety data and hazards associated with this compound are not provided in the search results .

Future Directions

The future directions or potential applications of this compound are not specified in the search results .

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c16-9-5-6-12(17)13(7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYUJJWYZKGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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